1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride
Overview
Description
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is a chemical compound with the molecular formula C14H22N2O2•HCl and a molecular weight of 286.8 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a piperazine ring and a tolyloxy group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride involves several steps. One common synthetic route includes the reaction of p-tolyl chloride with 1-piperazinepropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methylene chloride under reflux conditions . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including its role as an antipsychotic or antimicrobial agent, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. Additionally, the tolyloxy group can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-Piperazin-1-yl-3-phenoxy-propan-2-ol: This compound has a phenoxy group instead of a tolyloxy group, which may affect its binding properties and biological activity.
1-Piperazin-1-yl-3-(4-methoxyphenoxy)-propan-2-ol: The presence of a methoxy group can influence the compound’s solubility and reactivity.
1-Piperazin-1-yl-3-(4-chlorophenoxy)-propan-2-ol: The chlorophenoxy group can alter the compound’s electronic properties and its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperazine and tolyloxy functional groups.
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLESHEKLATNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.